molecular formula C16H13Cl3N2OS B3859719 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3859719
M. Wt: 387.7 g/mol
InChI Key: JTDGCWKENOZITJ-DNTJNYDQSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenyl and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2-chlorophenyl methyl sulfide with hydrazine hydrate, followed by the condensation with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2OS/c17-13-4-2-1-3-12(13)9-23-10-16(22)21-20-8-11-5-6-14(18)15(19)7-11/h1-8H,9-10H2,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGCWKENOZITJ-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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